1-(3-(Isobutylsulfonyl)azetidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone
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Overview
Description
1-(3-(Isobutylsulfonyl)azetidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone is a complex organic compound that features a unique combination of functional groups, including an azetidine ring, a sulfonyl group, and a thioether
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Isobutylsulfonyl)azetidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the azetidine ring through cyclization reactions. The isobutylsulfonyl group can be introduced via sulfonylation reactions, while the isopropylthio group is added through thiolation reactions. Specific reaction conditions, such as the choice of solvents, catalysts, and temperature, play a crucial role in optimizing the yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to ensure the high quality of the product .
Chemical Reactions Analysis
Types of Reactions
1-(3-(Isobutylsulfonyl)azetidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone undergoes various types of chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles like amines or thiols under basic conditions
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Substituted azetidines
Scientific Research Applications
1-(3-(Isobutylsulfonyl)azetidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for its potential therapeutic effects.
Industry: Utilized in the development of new materials with unique properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 1-(3-(Isobutylsulfonyl)azetidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone involves its interaction with specific molecular targets. The azetidine ring and sulfonyl group can interact with enzymes or receptors, modulating their activity. The thioether group may also play a role in binding to biological macromolecules, influencing the compound’s overall effect. Detailed studies on the molecular pathways involved are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Azetidine derivatives: Compounds with similar azetidine rings but different substituents.
Sulfonyl-containing compounds: Molecules with sulfonyl groups attached to various functional groups.
Thioether-containing compounds: Compounds featuring thioether groups with different alkyl or aryl substituents.
Uniqueness
1-(3-(Isobutylsulfonyl)azetidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-[3-(2-methylpropylsulfonyl)azetidin-1-yl]-2-(4-propan-2-ylsulfanylphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO3S2/c1-13(2)12-24(21,22)17-10-19(11-17)18(20)9-15-5-7-16(8-6-15)23-14(3)4/h5-8,13-14,17H,9-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLXCUNYHFOANAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CN(C1)C(=O)CC2=CC=C(C=C2)SC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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